Superior DNA Probe Surface Density on Graphene: PBSE vs. Acridine Orange and Fluorenylmethyl Linkers
In a systematic comparative study of bifunctional linkers for DNA probe immobilization on single-layer graphene, (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate (designated PBSE) achieved a significantly higher DNA probe surface density than the comparators acridine orange (AO) succinimidyl ester and fluorenylmethylsuccinimidyl carbonate (FSC). The measured surface packing density of the linker itself was 25% of total surface coverage for PBSE, compared to 22% for AO and only 13% for FSC. This higher linker density directly translated into a maximal DNA probe surface density of 1.31 × 10¹³ molecules cm⁻² for PBSE in DMF, establishing it as the superior choice for maximizing bioreceptor loading on graphitic transducers [1].
| Evidence Dimension | DNA probe surface density |
|---|---|
| Target Compound Data | 1.31 × 10¹³ molecules cm⁻² (PBSE in DMF) |
| Comparator Or Baseline | Comparators: Acridine Orange (AO) succinimidyl ester; Fluorenylmethylsuccinimidyl carbonate (FSC). Surface linker packing density: PBSE 25%, AO 22%, FSC 13%. |
| Quantified Difference | PBSE yields 14% higher linker packing density vs. AO, 92% higher vs. FSC. |
| Conditions | Single-layer graphene functionalization in DMF solvent; QCM-D measurements. |
Why This Matters
Maximized DNA probe density directly improves biosensor signal-to-noise ratio and detection sensitivity, making PBSE the preferred linker for high-performance graphene-based nucleic acid sensors.
- [1] Prophy Science. Tailoring DNA Surface Interactions on Single-Layer Graphene: Comparative Analysis of Pyrene, Acridine, and Fluorenyl Methyl Linkers. 2025. View Source
